molecular formula C10H10N2O2S B1387812 methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 688356-98-1

methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1387812
CAS No.: 688356-98-1
M. Wt: 222.27 g/mol
InChI Key: DHWYJHGICRZSGO-UHFFFAOYSA-N
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Description

Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processing, which allows for superheating of solvents and reactions at elevated temperatures . This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The compound’s effects are mediated through its binding to active sites on target proteins, leading to alterations in their activity and downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-methylsulfanyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-10(13)8-5-6-7(12-8)3-4-11-9(6)15-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWYJHGICRZSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653291
Record name Methyl 4-(methylsulfanyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688356-98-1
Record name Methyl 4-(methylsulfanyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl (2Z)-2-azido-3-[2-(methylthio)pyridin-3-yl]prop-2-enoate (1.00 g, 4.00 mmol) in mesitylene (50 mL) was heated at 160° C. for a period of 1 h. The reaction mixture was cooled to room temperature then to 0° C., the precipitate was filtered and washed with cold mesitylene to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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